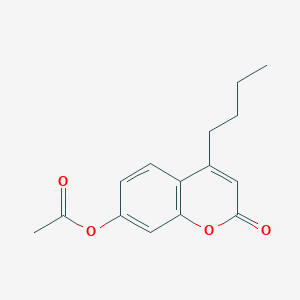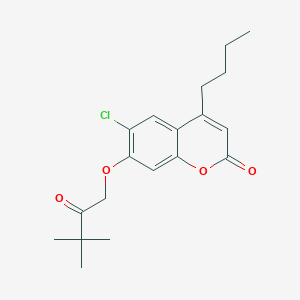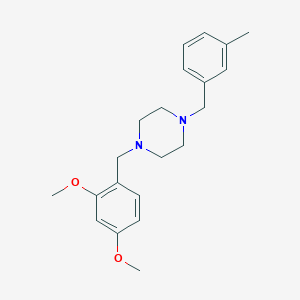
4-butyl-2-oxo-2H-chromen-7-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-2-oxo-2H-chromen-7-yl acetate, also known as coumarin, is a natural compound found in various plants such as tonka beans, cinnamon, and sweet clover. It has been widely used in perfumes, flavorings, and pharmaceuticals due to its pleasant aroma and medicinal properties. In recent years, there has been growing interest in the synthesis and research of coumarin due to its potential biological activities.
作用机制
The mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl acetate is still not fully understood, but it is believed to act through various pathways, including inhibition of enzymes, modulation of signaling pathways, and regulation of gene expression. Coumarin has been found to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and tyrosinase, which are involved in inflammation, cancer, and melanogenesis, respectively. Coumarin has also been found to modulate various signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer, and the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Coumarin has been found to have various biochemical and physiological effects. It has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Coumarin has also been found to have a protective effect on the liver by reducing oxidative stress and inflammation. Coumarin has been found to have a vasorelaxant effect on the cardiovascular system by increasing the production of nitric oxide and reducing the production of endothelin-1. Coumarin has also been found to have an anti-diabetic effect by regulating glucose metabolism and insulin secretion.
实验室实验的优点和局限性
Coumarin has several advantages for lab experiments, including its availability, low cost, and easy synthesis. Coumarin is also stable and can be stored for long periods without degradation. However, 4-butyl-2-oxo-2H-chromen-7-yl acetate has some limitations for lab experiments, including its low solubility in water, which can limit its bioavailability and efficacy. Coumarin is also sensitive to light and heat, which can cause degradation and loss of activity.
未来方向
There are several future directions for research on 4-butyl-2-oxo-2H-chromen-7-yl acetate. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to explore its role in regulating gene expression and its potential as a gene therapy agent. Further research is also needed to understand the mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl acetate and its interactions with other compounds and pathways. Finally, the development of new synthesis methods and formulations of 4-butyl-2-oxo-2H-chromen-7-yl acetate may improve its bioavailability and efficacy for future applications.
合成方法
Coumarin can be synthesized through various methods, including Pechmann condensation, Knoevenagel condensation, and Perkin reaction. The Pechmann condensation method involves the reaction of phenols with β-ketoesters in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation method involves the reaction of aldehydes with malonic acid or its derivatives in the presence of a base such as piperidine. The Perkin reaction method involves the reaction of an aromatic acid with an aldehyde in the presence of an acid catalyst such as sulfuric acid.
科学研究应用
Coumarin has been extensively studied for its potential biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, anti-fungal, and anti-viral properties. It has been found to exhibit antioxidant activity and to have a protective effect on the liver and cardiovascular system. Coumarin has also been investigated for its role in regulating gene expression and its potential as a therapeutic agent for various diseases.
属性
IUPAC Name |
(4-butyl-2-oxochromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-3-4-5-11-8-15(17)19-14-9-12(18-10(2)16)6-7-13(11)14/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCLBHSIIHUBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-2-oxo-2H-chromen-7-yl acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4987975.png)
![methyl 4-[3-(2-ethoxyphenoxy)propoxy]benzoate](/img/structure/B4987983.png)
![2,7-bis(3-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4987986.png)
![methyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B4987994.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4988010.png)
![2-(1-adamantyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4988011.png)

![N-benzyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4988023.png)

![1-{[1-({6-[(cyclohexylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4988038.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4988043.png)
![N-(2-nitrophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4988062.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B4988073.png)